molecular formula C19H23N5O2 B11293865 2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

Cat. No.: B11293865
M. Wt: 353.4 g/mol
InChI Key: LKFZMKBCCRSFAN-UHFFFAOYSA-N
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Description

2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a methoxy group, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with the appropriate benzyl alcohol, which is then converted to the benzyl ether through a Williamson ether synthesis The tetrazole ring can be formed via a cycloaddition reaction involving an azide and a nitrile

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts for the alkylation reaction.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to natural ligands.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzylamine: Shares the methoxybenzyl group but lacks the tetrazole ring.

    Benzyl ether derivatives: Similar in having the benzyl ether linkage but differ in the substituents on the benzene ring.

Uniqueness

The presence of the tetrazole ring in 2-ethyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, such as enhanced stability and the ability to mimic carboxylate groups in biological systems.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-15-8-9-17(18(11-15)25-3)26-13-16-7-5-6-14(2)10-16/h5-11H,4,12-13H2,1-3H3,(H,20,22)

InChI Key

LKFZMKBCCRSFAN-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC

Origin of Product

United States

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